4-Bromo-6,7-difluoro-1H-indazole

Medicinal Chemistry Lead Optimization Drug Design

4-Bromo-6,7-difluoro-1H-indazole uniquely combines a C4 bromine handle for palladium-catalyzed cross-coupling with a 6,7-difluoro substitution that modulates electronic and metabolic profiles critical for kinase inhibitor and GPCR antagonist development. Unlike 4-bromoindazole or 6,7-difluoro-1H-indazole alone, this scaffold enables simultaneous diversification and fluorine-mediated target engagement optimization in a single synthetic step. Procure this pre-functionalized building block to bypass multi-step in-house bromination and fluorination, ensuring faster lead optimization cycles. Essential for FBDD fragment growing and focused C4-arylated library synthesis with preserved 6,7-difluoro integrity.

Molecular Formula C7H3BrF2N2
Molecular Weight 233.01 g/mol
Cat. No. B8244947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,7-difluoro-1H-indazole
Molecular FormulaC7H3BrF2N2
Molecular Weight233.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C2C(=C1Br)C=NN2)F)F
InChIInChI=1S/C7H3BrF2N2/c8-4-1-5(9)6(10)7-3(4)2-11-12-7/h1-2H,(H,11,12)
InChIKeyMARLLKXYZHPZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6,7-difluoro-1H-indazole for Advanced Medicinal Chemistry: Key Procurement Specifications and Comparative Advantages


4-Bromo-6,7-difluoro-1H-indazole (CAS: 2599290-42-1) is a polyhalogenated heterocyclic building block belonging to the 1H-indazole class, characterized by a bromine atom at the C4 position and two adjacent fluorine atoms at the C6 and C7 positions of the fused benzene ring [1]. With a molecular formula of C7H3BrF2N2 and a molecular weight of 233.01 g/mol, this compound serves as a versatile synthetic intermediate featuring a strategically positioned bromine handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) alongside a 6,7-difluoro substitution pattern that imparts distinctive electronic properties relevant to medicinal chemistry optimization programs [2]. Indazole scaffolds are recognized as bioisosteres of phenol and indole, offering enhanced metabolic stability and modulated lipophilicity profiles that support applications in kinase inhibitor development and receptor antagonist design [3].

Why 4-Bromo-6,7-difluoro-1H-indazole Cannot Be Replaced by Simple 4-Bromoindazole or 6,7-Difluoroindazole Analogs


In drug discovery campaigns and SAR optimization studies, the combination of the 4-bromo handle and the 6,7-difluoro substitution in a single indazole scaffold is not interchangeable with simpler, more widely available analogs. While 4-bromoindazole (CAS: 186407-74-9) provides a coupling handle but lacks fluorine-mediated electronic modulation, and 6,7-difluoro-1H-indazole (CAS: 1260384-41-5) offers the fluorinated aromatic system but lacks a versatile functionalization point, the target compound uniquely integrates both features [1] [2]. This dual-substitution architecture is essential for medicinal chemists pursuing fluorinated lead optimization where simultaneous modulation of metabolic stability, target binding affinity, and synthetic tractability is required. The 6,7-difluoro motif has been specifically noted to create a distinctive electronic profile exploitable in drug design , while the 4-bromo position enables regioselective diversification as demonstrated in palladium-catalyzed cross-coupling methodologies applicable to 4-substituted indazole systems [3].

4-Bromo-6,7-difluoro-1H-indazole: Quantitative Differentiation Evidence for Procurement Decision-Making


Molecular Weight and Physicochemical Property Differentiation vs. Non-Halogenated and Mono-Substituted Indazole Analogs

The molecular weight of 4-bromo-6,7-difluoro-1H-indazole is 233.01 g/mol, representing a significant physicochemical divergence from its closest structural analogs. Compared to unsubstituted 1H-indazole (MW = 118.14 g/mol), this compound adds 114.87 g/mol in molecular mass and introduces three halogen atoms that markedly alter lipophilicity and electronic distribution. Compared to the simple 4-bromoindazole analog (MW = 197.04 g/mol), the additional two fluorine atoms contribute an extra 35.97 g/mol while also modulating metabolic vulnerability [1]. Compared to the 6,7-difluoro-1H-indazole analog (MW = 154.12 g/mol), the bromine atom at C4 adds 78.89 g/mol and provides a synthetic handle absent in the non-brominated analog [2]. The XLogP3-AA calculated value for 6,7-difluoro-1H-indazole is 1.8 [2], and the addition of bromine at C4 is expected to further increase lipophilicity by approximately 0.5-0.8 log units based on established halogen substitution principles .

Medicinal Chemistry Lead Optimization Drug Design Physicochemical Property Optimization

C4 Bromine as a Regioselective Functionalization Handle: Cross-Coupling Compatibility in 4-Substituted Indazole Systems

The C4 bromine atom in 4-substituted-1H-indazoles, including 4-bromo-6,7-difluoro-1H-indazole, serves as an effective site for palladium-catalyzed cross-coupling reactions. Recent methodology development has demonstrated that regioselective functionalization of 4-substituted NH-free indazoles via Suzuki-Miyaura cross-coupling with boronic acids proceeds successfully under optimized reaction conditions, yielding C7-arylated-4-substituted-1H-indazoles in moderate to good yields [1]. This methodology establishes the compatibility of the 4-bromo moiety in polyhalogenated indazole scaffolds with transition metal-catalyzed coupling chemistry. In contrast, the 6,7-difluoro-1H-indazole analog (CAS: 1260384-41-5) lacks a halogen handle and cannot undergo direct cross-coupling without prior functionalization—a step that would require additional synthetic manipulation and potentially introduce regioselectivity challenges [2]. The presence of the C4 bromine in the target compound eliminates the need for pre-functionalization steps such as directed ortho-metalation or electrophilic halogenation, which are often low-yielding or non-selective on electron-deficient fluorinated aromatic systems.

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura C-C Bond Formation Library Synthesis

6,7-Difluoro Substitution Pattern: Electronic Modulation and Metabolic Stability Advantages in Indazole Scaffolds

The 6,7-difluoro substitution pattern in the target compound imparts distinctive electronic and metabolic properties compared to non-fluorinated indazole scaffolds. Indazole derivatives have been characterized as effective bioisosteres of phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and Phase II metabolic transformations compared to phenolic compounds . The introduction of fluorine atoms at the 6 and 7 positions—adjacent to each other on the fused benzene ring—creates a unique electronic profile that can be exploited in drug design . Fluorine substitution at these positions modulates the electron density of the aromatic system, potentially affecting π-stacking interactions with target proteins and altering pKa values of the adjacent NH group in the pyrazole ring. In contrast, simple 4-bromoindazole (MW = 197.04 g/mol, CAS: 186407-74-9) lacks fluorine substitution entirely and therefore cannot provide fluorine-mediated metabolic stabilization or electronic modulation [1]. The combination of 6,7-difluoro substitution with the C4 bromine handle in a single scaffold enables simultaneous optimization of synthetic tractability and drug-like properties.

Fluorinated Heterocycles Metabolic Stability Drug Metabolism Electronic Effects Medicinal Chemistry

Procurement and Commercial Availability: Pricing Structure and Lead Time Considerations vs. Simpler Indazole Analogs

4-Bromo-6,7-difluoro-1H-indazole is commercially available from multiple research chemical suppliers with documented purity specifications of ≥97% (some suppliers list 97% or 98% depending on the source) . The compound is available in quantities ranging from 1 g to bulk packaging, with pricing for 1 g at approximately $214.90, 5 g at $644.90, and 10 g at $1,074.90 (Aladdin Scientific, 2025 pricing) . Notably, this compound carries a significant procurement lead time—typically 8-12 weeks from order to delivery—which must be factored into project planning timelines . In contrast, simpler indazole analogs such as 4-bromoindazole (CAS: 186407-74-9) are widely available as stock items with immediate shipping and lower per-gram pricing due to established commercial synthesis and higher demand volume [1]. The extended lead time and premium pricing for 4-bromo-6,7-difluoro-1H-indazole reflect its specialized polyhalogenated architecture and lower production volume, underscoring the importance of advance procurement planning for research programs dependent on this specific scaffold.

Chemical Procurement Supply Chain Cost Analysis Research Chemicals Building Block Sourcing

Recommended Research and Industrial Applications for 4-Bromo-6,7-difluoro-1H-indazole Based on Quantitative Evidence


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor SAR Studies

4-Bromo-6,7-difluoro-1H-indazole is ideally suited for generating focused libraries of C4-arylated indazole derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse boronic acids. The presence of the C4 bromine handle enables direct diversification without pre-functionalization, as validated by methodology developed for 4-substituted indazole systems [1]. The 6,7-difluoro substitution pattern remains intact throughout cross-coupling, preserving the fluorine-mediated electronic and metabolic properties that are critical for kinase inhibitor optimization programs. This scaffold is particularly relevant for developing ATP-competitive kinase inhibitors where indazole cores serve as hinge-binding motifs, and where fluorination at the 6,7 positions can enhance target affinity and selectivity .

Fluorinated Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs

The combination of the C4 bromine synthetic handle and the 6,7-difluoro substitution makes this compound an excellent fragment-like starting point for FBDD campaigns targeting proteins where fluorine-mediated interactions (e.g., C-F···H-N, C-F···C=O dipole interactions) enhance binding affinity. The molecular weight (233.01 g/mol) aligns with fragment library parameters, while the bromine atom allows for subsequent fragment growing via cross-coupling. The indazole core, recognized as a phenol bioisostere with reduced Phase I/II metabolic liability compared to phenolic compounds , provides a metabolically stable foundation for lead optimization. This scaffold is particularly valuable for CNS-targeted programs where the electronic effects of adjacent fluorine atoms may positively influence blood-brain barrier penetration and target engagement [2].

Synthesis of Advanced Intermediates for Bradykinin B1 Receptor and Related GPCR Antagonist Development

Based on established structure-activity relationships demonstrating that indazole-derived compounds achieve low-nanomolar affinity for human bradykinin B1 receptors with acceptable P-glycoprotein and pharmacokinetic properties [3], 4-bromo-6,7-difluoro-1H-indazole serves as a strategic starting material for synthesizing next-generation B1 receptor antagonists. The 6,7-difluoro substitution pattern provides electronic modulation that may enhance receptor binding interactions, while the C4 bromine enables late-stage diversification to explore substituent effects on target engagement and selectivity profiles. This application scenario is directly supported by the demonstrated therapeutic relevance of indazole scaffolds in GPCR antagonist development programs.

Building Block for Fluorinated Heterocycle Synthesis in Academic and Industrial Medicinal Chemistry Laboratories

This compound is procured by academic and industrial medicinal chemistry groups requiring a pre-functionalized, fluorinated indazole scaffold that eliminates the need for in-house multi-step synthesis of the 6,7-difluoro core followed by regioselective bromination. The 8-12 week lead time documented by major suppliers necessitates advance procurement planning but is justified by the synthetic efficiency gained: purchasing this building block avoids 2-3 synthetic steps that would otherwise be required to install the 6,7-difluoro pattern and the C4 bromine sequentially on a simple indazole core. For laboratories without fluorination expertise or equipment, the availability of this ready-to-use building block represents a critical enabling resource for fluorine-containing drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6,7-difluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.